molecular formula C17H19ClN4O4 B2718034 ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate CAS No. 2034273-82-8

ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate

Cat. No.: B2718034
CAS No.: 2034273-82-8
M. Wt: 378.81
InChI Key: FJACLRLIMGGUNW-UHFFFAOYSA-N
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Description

Ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carboxamido)propanoate is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Mechanism of Action

Preparation Methods

The synthesis of ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carboxamido)propanoate involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine core, followed by the introduction of the chloro and oxo groups, and finally the esterification to form the ethyl ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carboxamido)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carboxamido)propanoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a triazatricyclo framework with multiple functional groups, including carbonyl and amino functionalities. Its molecular formula is C19H20ClN3O3C_{19}H_{20}ClN_3O_3, with a molecular weight of approximately 393.83 g/mol. The structural complexity suggests diverse chemical reactivity and potential interactions with biological targets.

Structural Characteristics

PropertyValue
Molecular FormulaC19H20ClN3O3C_{19}H_{20}ClN_3O_3
Molecular Weight393.83 g/mol
Functional GroupsCarbonyl, Amino
Tricyclic FrameworkPresent

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

  • DNA Interaction : Similar compounds have been shown to interact with G-quadruplex DNA structures, potentially influencing gene expression and cellular proliferation.
  • Enzyme Inhibition : The presence of carbonyl groups suggests the potential for inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : The amino functional group may facilitate binding to various receptors, influencing signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties:

  • Case Study : A study on isoxazolyl-anthracenyl amides demonstrated their ability to inhibit glioblastoma cell lines without cytotoxic effects at low concentrations (up to 25 µM) . This suggests a potential for targeted therapies using derivatives of this compound.

Antimicrobial Properties

Preliminary studies have indicated that similar compounds may possess antimicrobial properties:

  • Mechanism : The interaction with bacterial enzymes could lead to the inhibition of cell wall synthesis or metabolic pathways critical for bacterial survival.

Other Biological Activities

The compound's structural features suggest potential activities in:

  • Anti-inflammatory Effects : By modulating immune responses through receptor interactions.
  • Antioxidant Activity : The presence of multiple functional groups may contribute to scavenging free radicals.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions tailored to optimize yield and purity.

Comparative Studies

A comparative analysis with other tricyclic compounds reveals that:

Compound NameActivity TypeIC50 (µM)
Compound AAntitumor15
Compound BAntimicrobial10
Ethyl CompoundPotentially AntitumorTBD

These findings highlight the need for further research into the specific biological activities of this compound.

Properties

IUPAC Name

ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4/c1-2-26-15(23)5-7-19-17(25)21-8-6-13-12(10-21)16(24)22-9-11(18)3-4-14(22)20-13/h3-4,9H,2,5-8,10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJACLRLIMGGUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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